Dihydroarteannuin B

Description

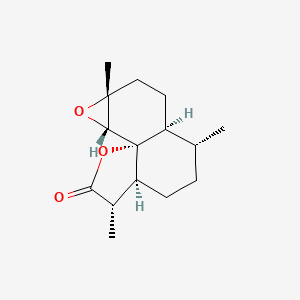

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 |

InChI Key |

VWGPQZZLIAQJCE-DWIPZSBTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C |

Canonical SMILES |

CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |

Synonyms |

dihydroarteannuin B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Dihydroarteannuin B from Artemisia annua: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Dihydroarteannuin B, a sesquiterpenoid lactone found in Artemisia annua. This compound, a related compound to the potent antimalarial drug artemisinin, has garnered significant interest for its own bioactivities, particularly its immunosuppressive effects. This document details the historical context of its discovery, outlines generalized experimental protocols for its extraction and isolation from plant material, and presents available quantitative data. Furthermore, it elucidates the molecular mechanisms of its action by visualizing key signaling pathways, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Artemisia annua L., commonly known as sweet wormwood, is a medicinal plant with a long history in traditional Chinese medicine for treating fever and malaria.[1] The groundbreaking discovery of artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, revolutionized the treatment of malaria.[1] Subsequent phytochemical investigations of A. annua have led to the identification of a diverse array of over 600 secondary metabolites, including numerous other sesquiterpenoids.[1]

Among these is this compound, a cadinane sesquiterpene that is structurally related to arteannuin B.[2] While not as potent as artemisinin in its antimalarial activity, this compound has demonstrated significant immunosuppressive properties, making it a compound of interest for potential therapeutic applications in autoimmune diseases and inflammation.[3] This guide focuses on the technical aspects of the discovery and isolation of this compound from its natural source.

Discovery and Structure Elucidation

The discovery of this compound was a result of extensive phytochemical studies on Artemisia annua. Its isolation along with other sesquiterpenes like deoxyarteannuin B was reported in the early 2000s. The structural elucidation of these amorphane sesquiterpenes was primarily achieved through advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[2] These methods allowed for the complete assignment of proton (¹H) and carbon (¹³C) resonances, confirming its unique molecular architecture.[2]

Experimental Protocols: Isolation and Quantification

While a specific, detailed protocol solely for the isolation of this compound is not extensively documented, a general methodology for the extraction and separation of sesquiterpenoids from Artemisia annua can be applied. The following protocol is a composite of established methods for isolating similar compounds from the plant matrix.

General Extraction and Fractionation Workflow

The isolation of this compound typically involves an initial solvent extraction of the dried plant material, followed by chromatographic separation to purify the target compound.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Plant Material: Dried aerial parts (leaves and flowers) of Artemisia annua are used as the starting material.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents for sesquiterpenoid extraction include ethanol, hexane, and chloroform.[4][5]

-

Example Protocol (Ethanol Extraction):

-

Macerate 100g of powdered A. annua leaves in 1L of 95% ethanol at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

-

-

3.2.2. Fractionation and Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between n-hexane and acetonitrile.[4]

-

Column Chromatography: The semi-purified fraction is then subjected to column chromatography over silica gel.[6]

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification, fractions rich in this compound are subjected to preparative HPLC, often using a reversed-phase C18 column.[3][7]

3.2.3. Quantification

Quantitative analysis of this compound can be performed using analytical HPLC coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.[3][8]

-

UPLC-PDA Method: An Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous quantification of several sesquiterpenes in A. annua, including Arteannuin B.[3] This method can be adapted for the quantification of this compound.

Quantitative Data

Direct quantitative data on the yield of this compound from various extraction methods is limited in the available literature. However, data for the structurally similar compound, Arteannuin B, can provide an estimate of the expected concentration range.

Table 1: Content of Arteannuin B in Artemisia annua from Different Geographical Regions [9]

| Geographical Origin | Arteannuin B Content (mg/g dry weight) |

| Region A | 0.4597 |

| Region B | 8.593 |

| Region C | 2.967 |

Data adapted from a study on various sesquiterpenes and presented as an example.[3]

Table 2: Comparison of Extraction Methods for Related Sesquiterpenoids [10]

| Extraction Method | Solvent | Key Parameters | Artemisinin Yield (µg/mg dw) | Arteannuin B (% of volatile compounds) |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | 70°C, 30 min, 10 mL/g | 2.001 | Not Reported |

| Supercritical CO₂ Extraction (SCO₂) | CO₂ | 40°C, 300 bar | 3.210 | 15.29 |

This table includes data for artemisinin and arteannuin B to provide context on the efficiency of different green extraction techniques.[10]

Biological Activity and Signaling Pathways

This compound has been shown to possess significant immunosuppressive activity. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound (referred to as DHA in some studies) has been demonstrated to inhibit the production of the pro-inflammatory cytokine TNF-α by blocking the NF-κB signaling pathway.[3] It achieves this by preventing the degradation of IκB-α, which in turn inhibits the nuclear translocation of the NF-κB p65 subunit.[3]

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of the FcγRIIb/Lyn/SHP-1 Signaling Pathway

In the context of B cell activation, this compound has been shown to alleviate collagen-induced arthritis by activating the inhibitory FcγRIIb/Lyn/SHP-1 signaling pathway. This leads to the inhibition of B cell activation and proliferation.

Caption: this compound activates the inhibitory FcγRIIb pathway.

Conclusion

This compound represents a fascinating natural product from Artemisia annua with demonstrated biological activities that warrant further investigation. While its isolation can be achieved through standard phytochemical techniques, the development of optimized and scalable purification protocols is crucial for advancing its research and potential therapeutic applications. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and FcγRIIb, provides a solid foundation for its exploration as a lead compound in the development of novel immunosuppressive agents. This guide serves as a foundational resource for researchers embarking on the study of this promising sesquiterpenoid.

References

- 1. Artemisiae Annuae Herba: from anti-malarial legacy to emerging anti-cancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyarteannuin B, dihydro-deoxyarteannuin B and trans-5-hydroxy-2-isopropenyl-5-methylhex-3-en-1-ol from Artemisia anuua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L. by an Accurate and Rapid UPLC–PDA Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpenes from Artemisia annua and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of artemisinin, arteannuin B and artemisinic acid in Herba Artemisiae Annuae by HPLC-UV-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differences in chemical constituents of Artemisia annua L from different geographical regions in China | PLOS One [journals.plos.org]

- 10. Comparative Evaluation of Different Extraction Techniques for Separation of Artemisinin from Sweet Wormwood (Artemisia annua L.) [mdpi.com]

The Biosynthesis of Dihydroarteannuin B in Artemisia annua: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroarteannuin B is a significant sesquiterpene lactone found in Artemisia annua, a plant renowned for producing the potent antimalarial compound artemisinin. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and exploring its potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, including the key enzymatic steps and precursor molecules. It also presents detailed experimental protocols for the extraction, quantification, and enzymatic analysis of related compounds, alongside a summary of available quantitative data. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Artemisia annua, commonly known as sweet wormwood, is a medicinal plant of the Asteraceae family that has garnered global attention as the primary natural source of artemisinin, a cornerstone of modern malaria treatment. Beyond artemisinin, A. annua synthesizes a diverse array of other sesquiterpenoids, including this compound. While the biosynthesis of artemisinin has been extensively studied, the specific pathway leading to this compound is less defined, though it is understood to share common precursors and enzymatic steps with artemisinin. This guide aims to consolidate the current knowledge on the biosynthesis of this compound, providing a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is intricately linked to the artemisinin pathway, originating from the isoprenoid precursor farnesyl diphosphate (FPP). The pathway is primarily active in the glandular secretory trichomes of the plant.

The initial dedicated step in this pathway is the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase (ADS) . Following this, a series of oxidative reactions are carried out by a cytochrome P450 monooxygenase, CYP71AV1 , which converts amorpha-4,11-diene into artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.

A critical branch point in the pathway occurs at artemisinic aldehyde. This intermediate can be directed towards two different metabolic fates:

-

Reduction to Dihydroartemisinic Aldehyde: The enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) catalyzes the reduction of the exocyclic double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde. This is a key step leading towards the synthesis of dihydroartemisinic acid, the direct precursor of artemisinin.

-

Oxidation to Artemisinic Acid: Alternatively, artemisinic aldehyde can be oxidized to artemisinic acid, a precursor to arteannuin B. This oxidation can be catalyzed by aldehyde dehydrogenase 1 (ALDH1) and/or CYP71AV1 .

Dihydroartemisinic aldehyde is subsequently oxidized by ALDH1 to yield dihydroartemisinic acid. While the direct enzymatic conversion of arteannuin B to this compound within A. annua has not been definitively established, evidence suggests that such a transformation is possible. Studies have shown that crude enzyme extracts from A. annua and the bacterium Microbacterium trichotecenolyticum can convert arteannuin B to artemisinin, hinting at a potential enzymatic reduction that could also lead to this compound.[1] Furthermore, the possibility of non-enzymatic, spontaneous autoxidation reactions contributing to the formation of these compounds has also been proposed.[2][3]

High-artemisinin producing (HAP) chemotypes of A. annua show higher expression of DBR2, leading to a greater flux towards dihydro-sesquiterpenoids, while low-artemisinin producing (LAP) chemotypes accumulate more artemisinic acid and arteannuin B.[4][5]

Pathway Diagram

Caption: Biosynthesis pathway of this compound in A. annua.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the literature. However, data for related precursors and enzymes provide valuable context.

| Parameter | Value | Organism/Conditions | Reference |

| Dihydroartemisinic Acid Yield | 2.7% (w/w) | From A. annua production waste using ultrasound-assisted alkaline extraction. | [6][7] |

| Artemisinin Content | 0.03% to 0.71% (dry leaf weight) | Varies by plant origin in different A. annua populations. | [8] |

| DBR2 Kinetic Parameters (for Artemisinic Aldehyde) | |||

| Km | 3.6 ± 0.4 µM | Recombinant DBR2 from A. annua with NADPH. | |

| kcat | 1.8 ± 0.1 s-1 | Recombinant DBR2 from A. annua with NADPH. | |

| kcat/Km | 0.5 µM-1s-1 | Recombinant DBR2 from A. annua with NADPH. | |

| Relative Abundance | High accumulation of dihydro-epi-deoxyarteannuin B | In high-artemisinin producing (HAP) chemotypes of A. annua. | [4][5] |

| Relative Abundance | High accumulation of arteannuin B | In low-artemisinin producing (LAP) chemotypes of A. annua. | [4][5] |

Experimental Protocols

Protocol for Extraction of Sesquiterpenoids from A. annua

This protocol is a generalized procedure based on methods described for the extraction of artemisinin and related compounds.[6][9][10]

Materials:

-

Fresh or dried leaf material of A. annua

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Extraction solvent (e.g., n-hexane, ethyl acetate, or a mixture of ethyl acetate and acetonitrile)

-

Ultrasound sonicator (optional)

-

Centrifuge

-

Rotary evaporator

-

Vials for sample storage

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Weigh approximately 1-5 g of fresh or 0.5-2 g of dried A. annua leaf material.

-

If using fresh leaves, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried leaves, a mechanical grinder can be used.

-

Transfer the powdered material to a suitable flask or beaker.

-

Add the extraction solvent at a liquid-to-solid ratio of approximately 10:1 (v/w).

-

For enhanced extraction, place the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 4-7) on the plant pellet two more times to ensure complete extraction.

-

Combine all the supernatant fractions.

-

Dry the combined extract over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

-

Filter the dried extract to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.

-

Store the final extract at -20°C until analysis.

Protocol for UPLC-MS/MS Quantification of this compound and Related Compounds

This protocol is a generalized method based on published procedures for the analysis of artemisinin and its precursors.[8][11][12]

Instrumentation and Conditions:

-

UPLC System: A high-performance liquid chromatography system capable of binary solvent delivery.

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 150 x 2.1 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system. A common isocratic system is a mixture of acetonitrile and water (e.g., 60:40, v/v) with an additive like 0.1% formic acid or 0.3% acetic acid to improve ionization.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 35-40°C.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for the compounds of interest.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Specific precursor-product ion transitions for this compound and other analytes need to be determined using authentic standards.

Procedure:

-

Prepare a series of standard solutions of this compound and other target analytes of known concentrations in the mobile phase to generate a calibration curve.

-

Filter the prepared plant extracts through a 0.22 µm syringe filter before injection.

-

Set up the UPLC-MS/MS instrument with the optimized parameters.

-

Inject the standard solutions to establish the calibration curve.

-

Inject the plant extract samples.

-

Identify and quantify the target compounds in the samples by comparing their retention times and mass spectra with those of the authentic standards and by using the calibration curve.

In Vitro Enzyme Assay for Terpenoid Conversion

This protocol is adapted from methods used to study the enzymatic conversion of arteannuin B to artemisinin.[1]

Materials:

-

Fresh young leaves of A. annua

-

Homogenization buffer (e.g., 50 mM HEPES buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol)

-

Substrate: Arteannuin B (dissolved in a minimal amount of DMSO)

-

Cofactors: NADPH, MgCl2

-

Centrifuge (refrigerated)

-

Incubator or water bath

-

Ethyl acetate for extraction

-

UPLC-MS/MS system for analysis

Procedure:

-

Enzyme Extract Preparation:

-

Harvest fresh, young leaves of A. annua.

-

Homogenize the leaves in ice-cold homogenization buffer (1:2 w/v ratio) using a pre-chilled mortar and pestle or a blender.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Crude enzyme extract (e.g., 100-500 µg of total protein)

-

50 mM HEPES buffer (pH 7.5)

-

Substrate (Arteannuin B, e.g., 50-100 µM)

-

1 mM NADPH

-

5 mM MgCl2

-

-

Adjust the final volume to, for example, 500 µL with the homogenization buffer.

-

Include a control reaction without the enzyme extract or with a heat-inactivated extract.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-3 hours.

-

-

Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the upper ethyl acetate layer.

-

Repeat the extraction twice.

-

Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol) and analyze by UPLC-MS/MS to identify and quantify the formation of this compound.

-

Experimental Workflow and Logical Relationships

Diagram of Experimental Workflow for this compound Analysis

Caption: Workflow for this compound analysis.

Conclusion

The biosynthesis of this compound in Artemisia annua is a complex process that is closely intertwined with the well-studied artemisinin pathway. While the complete enzymatic machinery for its formation is yet to be fully elucidated, the key precursors and several crucial enzymes have been identified. The provided technical guide offers a comprehensive summary of the current knowledge, including a plausible biosynthetic pathway, available quantitative data, and detailed experimental protocols for further research. The visualization of the pathway and experimental workflows aims to provide a clear and concise framework for scientists and researchers. Further investigation is required to definitively identify the enzyme(s) responsible for the final steps in this compound synthesis and to gather more extensive quantitative data, which will be instrumental in metabolic engineering efforts to enhance the production of this and other valuable sesquiterpenoids from A. annua.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyarteannuin B, dihydro-deoxyarteannuin B and trans-5-hydroxy-2-isopropenyl-5-methylhex-3-en-1-ol from Artemisia anuua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 5. Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Isolation of Dihydroartemisinic Acid from Artemisia annua L. By-Product by Combining Ultrasound-Assisted Extraction with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. researchgate.net [researchgate.net]

- 11. Differences in chemical constituents of Artemisia annua L from different geographical regions in China | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Dihydroarteannuin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Dihydroarteannuin B, a significant cadinane sesquiterpene and a microbial metabolite of Arteannuin B.[1][2][3] Derived from Artemisia annua, this compound serves as a crucial molecule in the development of treatments, notably for malaria.[1][3] This document details its structural characteristics, stability, and solubility, alongside established experimental protocols for its synthesis and analysis. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, formulation, and analytical assessment.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Melting Point | Data not consistently available; thermal analysis indicates relatively low thermal stability. | [4][5] |

| Solubility | Poorly soluble in water (< 1 mg/mL at 25°C). Solubility can be significantly enhanced through complexation with cyclodextrins or formulation as solid dispersions. | [1][6][7] |

| Storage | Powder: -20°C; In solvent: -80°C. Aliquot stock solutions to prevent repeated freeze-thaw cycles. | [4][8] |

Table 2: Chemical and Structural Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1][3] |

| CAS Number | 87206-33-5 | [1][2][3] |

| Chemical Name | This compound | [2] |

| Classification | Cadinane Sesquiterpene | [1][3] |

Spectral Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for determining the organic framework of the molecule. Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[9][10]

-

Infrared (IR) Spectroscopy : FT-IR spectroscopy is employed to identify the functional groups present. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups are key identifiers in the IR spectrum of this compound.[9][10]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.[9]

-

X-Ray Crystallography : This technique provides definitive information on the three-dimensional structure of the molecule in its crystalline state, including bond lengths, bond angles, and conformation.[6][7]

Stability and Degradation Profile

The stability of this compound is a critical factor in its development as a therapeutic agent.

-

pH-Dependent Stability : The compound's stability is influenced by pH. Studies on the related compound dihydroartemisinin (DHA) show it is more stable in slightly acidic conditions (pH 7.2) compared to physiological pH (7.4).[11]

-

Hydrolytic Degradation : this compound is susceptible to degradation under acidic hydrolytic conditions.[12] Forced degradation studies are essential to identify potential degradants.[12][13]

-

Thermal Stability : Thermal analysis indicates a relatively low thermal stability, suggesting that the compound may undergo decomposition at elevated temperatures.[5] Proper storage at low temperatures is crucial.[4][8]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound.

Synthesis Protocols

-

Reduction of Artemisinin : A common and scalable method involves the reduction of artemisinin.

-

Procedure : Artemisinin is suspended in methanol and cooled to 0-5°C. Sodium borohydride (NaBH₄) is added in portions over 30 minutes. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The mixture is then neutralized (e.g., with acetic acid in methanol), concentrated, and the resulting residue is extracted with a suitable solvent like ethyl acetate.[14]

-

-

Conversion from Dihydroartemisinic Acid : A facile, one-step conversion has been developed.

-

Procedure : This transformation is effectively carried out using a catalyst system of Pd(OAc)₂/CuCl₂/MnO₂. This method provides access to this compound from readily available artemisinic acid.[15]

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, quantitative analysis, and stability studies.

-

Method : A typical stability-indicating method employs a C18 column (e.g., 250 x 4.6 mm, 5µm). The mobile phase often consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile, run at a flow rate of approximately 1 mL/min.[12] Detection is commonly performed using a UV detector.

-

-

Forced Degradation Study : To understand the degradation pathways and develop stability-indicating methods.

-

Acid Hydrolysis : The compound is dissolved in a suitable solvent (e.g., acetonitrile) and treated with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a specified duration.[12][13]

-

Base Hydrolysis : The compound is treated with a base (e.g., 0.1 N NaOH) under similar conditions.

-

Oxidative Degradation : The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation : The solid compound is exposed to high temperatures (e.g., 100°C) for a defined period.[12]

-

Analysis : Samples from each stress condition are then analyzed by HPLC to identify and quantify any degradation products.[12]

-

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound|87206-33-5|MSDS [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Improving the solubility and bioavailability of dihydroartemisinin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydroartemisinin-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dihydroarteannuin B (DHA): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroarteannuin B, more commonly known as Dihydroartemisinin (DHA), is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua.[1] Initially developed as a potent anti-malarial drug, DHA has garnered significant attention for its broad-spectrum anti-cancer activities across a wide range of tumor types, including ovarian, pancreatic, colorectal, breast, and lung cancers.[2][3] Its efficacy stems from a multi-targeted mechanism that fundamentally exploits the unique metabolic state of cancer cells. Unlike many conventional chemotherapeutics, DHA exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal, healthy cells.[4][5]

This technical guide provides an in-depth exploration of the core molecular mechanisms through which DHA exerts its anti-neoplastic effects. It details the pivotal role of reactive oxygen species (ROS), the induction of programmed cell death (apoptosis), interference with critical oncogenic signaling pathways, and inhibition of tumor growth and metastasis. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the ongoing development of DHA as a promising cancer therapeutic.

Core Mechanism: Iron-Dependent Generation of Reactive Oxygen Species (ROS)

The central mechanism of DHA's anti-cancer activity hinges on its endoperoxide bridge, which reacts with intracellular ferrous iron (Fe²⁺).[2][6] Cancer cells have a significantly higher iron influx than normal cells to support their rapid proliferation, making them uniquely vulnerable to DHA's action.[7][8] This iron-catalyzed cleavage of the endoperoxide bridge generates a burst of cytotoxic reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[2][9] This state of overwhelming oxidative stress is the primary trigger for the downstream anti-cancer effects of DHA, leading to widespread damage of cellular macromolecules and the activation of cell death pathways.[1][10][11]

Induction of Programmed Cell Death: Apoptosis

DHA is a potent inducer of apoptosis in cancer cells, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][9]

-

Intrinsic (Mitochondrial) Pathway : The primary route of DHA-induced apoptosis is through the ROS-mediated mitochondrial pathway.[1][12] DHA treatment leads to a decrease in the mitochondrial membrane potential and an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[1][4][10] This imbalance facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[1][4]

-

Extrinsic (Death Receptor) Pathway : Evidence also suggests DHA can trigger the extrinsic pathway by up-regulating the expression of Fas and its adaptor protein FADD, leading to the activation of caspase-8.[4]

-

Common Pathway : Both pathways converge on the activation of the executioner caspase-3, which cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the systematic dismantling of the cell.[1][4][13]

Inhibition of Key Oncogenic Signaling Pathways

DHA exerts significant anti-cancer effects by modulating multiple signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[12][14]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers. DHA has been shown to inhibit this pathway by down-regulating the phosphorylation of key components like Akt and mTOR.[2][15] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and survival. In some cases, DHA can prevent the feedback activation of PI3K/Akt that occurs in response to mTOR inhibitors like rapamycin, suggesting a synergistic potential.[2]

NF-κB Pathway

The transcription factor NF-κB plays a critical role in inflammation, immunity, cell survival, and angiogenesis. In cancer, constitutive NF-κB activation promotes the expression of genes that inhibit apoptosis and support tumor progression. DHA significantly inhibits NF-κB activation and its DNA-binding activity.[16][17] This leads to the decreased expression of NF-κB target genes, including the pro-angiogenic factors VEGF, IL-8, and MMP-9, thereby contributing to DHA's anti-angiogenic and anti-metastatic effects.[17][18]

Other Targeted Pathways

-

JAK/STAT : DHA has been found to suppress the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and apoptosis, contributing to its anti-tumor effects in cancers like colorectal cancer.[13]

-

Hedgehog (Hh) Pathway : In ovarian cancer, DHA inhibits the Hedgehog signaling pathway, which is linked to tumorigenesis, leading to reduced proliferation, migration, and invasion.[9][19]

-

Wnt/β-catenin : This pathway, crucial for cancer stem cell maintenance and EMT, is inhibited by DHA in non-small cell lung cancer, suppressing metastasis.[9]

-

MAPK Pathway : DHA's effect on the MAPK pathway is complex. It can inhibit the pro-proliferative ERK pathway while activating the stress-related JNK and p38 MAPK pathways, which can promote apoptosis.[2][9][12]

-

TGF-β Pathway : In breast cancer, DHA has been shown to downregulate CIZ1 expression associated with inhibiting TGF-β1 signaling, a key pathway in metastasis.[20]

Cell Cycle Arrest

In addition to inducing apoptosis, DHA can halt the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can be cell-type dependent.

-

G0/G1 Arrest : In pancreatic cancer cells, DHA treatment leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase, preventing entry into the DNA synthesis (S) phase.[16]

-

G2/M Arrest : In other cancers, such as head and neck carcinoma and colorectal cancer, DHA induces a G2/M phase arrest.[2][21] This is often associated with the downregulation of key G2/M transition proteins, including CDK1, Cyclin B1 (CCNB1), and PLK1.[21] This arrest at the G2/M phase is particularly significant as cells in this phase are most sensitive to radiotherapy, highlighting DHA's potential as a radiosensitizer.[2]

Anti-Angiogenic and Anti-Metastatic Effects

DHA actively suppresses two critical processes for tumor progression: angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells).[22][23]

-

Anti-Angiogenesis : DHA inhibits angiogenesis by multiple mechanisms. It directly inhibits the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).[17] Furthermore, by inhibiting pathways like NF-κB and PI3K/Akt in cancer cells, DHA reduces the expression and secretion of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMP-2 and MMP-9).[15][17][18]

-

Anti-Metastasis : DHA has been shown to inhibit the migration and invasion of various cancer cells, including those from ovarian, lung, and breast cancers.[9][19][20] This is achieved by suppressing signaling pathways like Wnt/β-catenin and TGF-β that regulate the epithelial-mesenchymal transition (EMT), a key process in metastasis.[9][20]

Quantitative Data Summary

Table 1: IC50 Values of this compound (DHA) in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. DHA demonstrates potent cytotoxicity across a range of cancer types, often in the low micromolar range.

| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |

| Ovarian Cancer | A2780 | ~10-25 | [4] |

| Ovarian Cancer | OVCAR-3 | ~5-10 | [4] |

| Colorectal Cancer | HCT-116 | ~0.59 (derivative) | [24] |

| Pancreatic Cancer | BxPC-3 | ~10-50 | [16] |

| Pancreatic Cancer | AsPC-1 | ~10-50 | [16] |

| Breast Cancer | MCF-7 | Varies | [25] |

| Breast Cancer | MDA-MB-231 | Varies | [15] |

| Bladder Cancer | EJ-138 | ~20-40 | [10] |

| Bladder Cancer | HTB-9 | ~20-40 | [10] |

| Rhabdomyosarcoma | Rh30 | ~3.7 | [26] |

Note: IC50 values can vary significantly based on the assay used (e.g., MTT, SRB) and the incubation time (e.g., 24, 48, 72 hours). The values presented are approximate ranges gathered from the literature.[27]

Table 2: Effects of DHA on Apoptosis and Cell Cycle

| Cancer Type | Cell Line | Parameter | Observation | Concentration | Citation |

| Ovarian | A2780 | Apoptosis | ~5-fold increase | 10 µM | [4] |

| Ovarian | OVCAR-3 | Apoptosis | >8-fold increase | 10 µM | [4] |

| Pancreatic | BxPC-3, AsPC-1 | Cell Cycle | Dose-dependent G0/G1 arrest | 10-100 µM | [16] |

| Colorectal | HCT116 | Cell Cycle | G2/M Arrest | Not Specified | [21] |

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment : Treat cells with various concentrations of DHA (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Culture and treat cells with DHA as described for the viability assay.

-

Harvesting : Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation : Incubate the cells at room temperature in the dark for 15 minutes.

-

Analysis : Analyze the stained cells immediately using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in the pathways modulated by DHA.

-

Protein Extraction : Treat cells with DHA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound (DHA) is a multi-faceted anti-cancer agent with a well-defined core mechanism centered on iron-dependent ROS production. This initial event triggers a cascade of downstream effects, including the robust induction of apoptosis, arrest of the cell cycle, and potent inhibition of critical oncogenic signaling pathways such as PI3K/Akt/mTOR and NF-κB. Furthermore, its ability to suppress angiogenesis and metastasis underscores its potential to control tumor progression and dissemination.

The promising preclinical data, combined with its selective cytotoxicity and established safety profile from its use as an anti-malarial, positions DHA as an ideal candidate for further development. Future research should focus on:

-

Clinical Trials : Expanding the number of well-designed clinical trials to validate the efficacy of DHA, both as a monotherapy and in combination with standard-of-care treatments, across various cancer types.[2][9]

-

Combination Therapies : Systematically investigating the synergistic effects of DHA with other chemotherapeutics, targeted therapies, and radiotherapy to enhance efficacy and overcome drug resistance.[2][6][28]

-

Drug Delivery : Developing novel nanoformulations and delivery systems to improve the bioavailability and tumor-targeting of DHA, thereby maximizing its therapeutic index.[28]

References

- 1. Dihydroartemisinin induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 6. Dihydroartemisinin increases gemcitabine therapeutic efficacy in ovarian cancer by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p8 attenuates the apoptosis induced by dihydroartemisinin in cancer cells through promoting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroartemisinin Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dihydroartemisinin increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dihydroartemisinin inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Growth inhibitory effects of dihydroartemisinin on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydroartemisinin inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dihydroartemisinin inhibits the tumorigenesis and metastasis of breast cancer via downregulating CIZ1 expression associated with TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dihydroartemisinin inhibits melanoma migration and metastasis by affecting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 25. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Exploring combinations of dihydroartemisinin for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Dihydroarteannuin B vs. Artemisinin: Foundational Differences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria, renowned for their potent and rapid parasiticidal activity. This efficacy is intrinsically linked to a unique endoperoxide bridge within their sesquiterpene lactone structure. However, co-existing within the same natural source, Artemisia annua L., are other sesquiterpenoids, such as Arteannuin B and its metabolite, Dihydroarteannuin B, which possess fundamentally different chemical structures and biological activities. This guide provides a detailed technical comparison between artemisinin and this compound, with a primary focus on its more extensively studied precursor, Arteannuin B, to elucidate their distinct mechanisms of action and therapeutic potentials beyond malaria. While artemisinin's action is defined by iron-mediated generation of cytotoxic reactive oxygen species, Arteannuin B operates through the targeted inhibition of specific inflammatory pathways. These differences present unique opportunities for drug development, particularly in the fields of inflammation and oncology.

Structural and Physicochemical Distinctions

The most significant foundational difference between artemisinin and Arteannuin B/Dihydroarteannuin B lies in their chemical architecture. Artemisinin is a sesquiterpene lactone containing a crucial 1,2,4-trioxane ring (endoperoxide bridge), which is absent in Arteannuin B and this compound. This structural divergence dictates their stability, solubility, and, most importantly, their mechanism of action.

This compound is a microbial metabolite of Arteannuin B[1][2]. A key structural feature of Arteannuin B is an unsaturated double bond; in this compound, this bond is reduced[3]. This seemingly minor modification has profound implications for its biological activity, particularly its anti-inflammatory effects.

Table 1: Comparative Physicochemical Properties

| Property | Artemisinin | This compound | Arteannuin B |

| Molecular Formula | C₁₅H₂₂O₅ | C₁₅H₂₂O₃[1] | C₁₅H₂₀O₃ |

| Molecular Weight | 282.33 g/mol | 250.33 g/mol [1] | 248.32 g/mol |

| Key Functional Group | Endoperoxide Bridge, Sesquiterpene Lactone[4] | Cadinane Sesquiterpene[1] | Sesquiterpene Lactone |

| Solubility | Poor in water and oil; soluble in many aprotic solvents. | Data not widely available; likely similar to Arteannuin B. | Data not widely available. |

| Source | Natural product from Artemisia annua | Microbial metabolite of Arteannuin B[1][2] | Natural product from Artemisia annua[5] |

Comparative Mechanisms of Action

The divergent structures of artemisinin and Arteannuin B result in fundamentally different mechanisms of biological activity.

Artemisinin: Oxidative Stress-Mediated Cytotoxicity

The antimalarial mechanism of artemisinin is widely accepted to be dependent on its endoperoxide bridge[4]. The process is initiated by intra-parasitic iron (in the form of heme), which catalyzes the cleavage of the endoperoxide bond. This reaction generates a cascade of highly reactive and cytotoxic reactive oxygen species (ROS) and carbon-centered free radicals[6]. These radicals then indiscriminately alkylate and damage numerous vital parasite macromolecules, including proteins and lipids, leading to overwhelming oxidative stress and parasite death[4][7]. This mechanism is potent against the asexual intraerythrocytic stages of the Plasmodium parasite.

Arteannuin B: Targeted Anti-inflammatory Signaling

In stark contrast, Arteannuin B lacks the endoperoxide bridge and does not function via iron-mediated oxidative stress. Instead, it exhibits potent anti-inflammatory activity through a highly specific molecular interaction. Recent studies have demonstrated that Arteannuin B directly targets and inhibits the ubiquitin-conjugating enzyme UBE2D3[3].

The mechanism proceeds as follows:

-

Covalent Binding : Arteannuin B covalently binds to the catalytic cysteine residue (Cys85) of UBE2D3.

-

Inhibition of Ubiquitination : This binding inhibits the function of UBE2D3, preventing the ubiquitination of key signaling proteins RIP1 (receptor-interacting protein 1) and NEMO (NF-κB essential modulator).

-

NF-κB Pathway Blockade : The ubiquitination of RIP1 and NEMO is a critical step for the activation of the NF-κB signaling pathway, a central regulator of inflammation.

-

Suppression of Inflammatory Mediators : By blocking NF-κB activation, Arteannuin B effectively suppresses the expression and release of downstream pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, iNOS, and COX2[3][5].

Crucially, this compound, which lacks the unsaturated double bond of Arteannuin B, completely fails to repress NF-κB activation, indicating this bond is essential for its covalent interaction with UBE2D3[3].

Comparative Biological Activity

The distinct mechanisms of artemisinin and Arteannuin B translate into different biological and therapeutic profiles.

Table 2: Summary of Biological Activities

| Activity | Artemisinin | Arteannuin B / this compound | Key Foundational Difference |

| Antimalarial | Potent, standalone activity. IC₅₀ values are typically in the low nanomolar range (e.g., 7.67-11.4 nM vs. P. falciparum)[8]. | Weak standalone activity. Acts as a potent synergist with artemisinin against chloroquine-resistant P. falciparum[5]. | Artemisinin is a direct parasiticidal agent; Arteannuin B is primarily a synergistic partner. |

| Anti-inflammatory | No significant activity; some reports suggest pro-inflammatory effects[5]. | Arteannuin B : Potent inhibitor of NO, PGE₂, TNF-α, IL-1β, and IL-6[5]. This compound : Lacks this activity[3]. | Arteannuin B is a specific inhibitor of the NF-κB pathway; artemisinin is not. |

| Anticancer / Cytotoxicity | Exhibits activity against various cancer cell lines[9][10]. | Arteannuin B : Shows higher cytotoxicity than artemisinin against some cancer cell lines[5]. Enhances the efficacy of cisplatin[11]. | The mechanisms are different; Arteannuin B's effects may be linked to MAPK pathway regulation[11] and NF-κB inhibition, while artemisinin's is linked to ROS. |

Biosynthesis and Pharmacokinetics

Biosynthesis

Both compounds originate from Farnesyl Diphosphate (FPP) in A. annua. However, their biosynthetic pathways diverge. The main pathway leads to dihydroartemisinic acid (DHAA), which is believed to be the direct non-enzymatic precursor to artemisinin. A branch from the intermediate artemisinic aldehyde can lead to artemisinic acid, which in turn can be converted to Arteannuin B via a photo-oxidative, non-enzymatic reaction[12][13].

Pharmacokinetics

Pharmacokinetic data for Arteannuin B and this compound are limited. However, one study in mice demonstrated that co-administration of Arteannuin B with artemisinin significantly altered artemisinin's pharmacokinetic profile, increasing its maximum concentration (Cmax) and area under the curve (AUC) while reducing clearance[14]. This suggests that Arteannuin B may inhibit enzymes responsible for artemisinin's metabolism, contributing to its synergistic antimalarial effect.

Experimental Protocols

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of artemisinin and Arteannuin B in plant extracts, adapted from established methodologies[15][16].

Objective: To determine the concentration of artemisinin and Arteannuin B in a prepared Artemisia annua extract.

Methodology:

-

Standard Preparation: Prepare stock solutions of pure artemisinin and Arteannuin B standards in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation:

-

Extract dried, powdered plant material using a suitable solvent (e.g., dichloromethane or hexane) via sonication or Soxhlet extraction[17].

-

Evaporate the solvent in vacuo.

-

Re-dissolve the dried extract in the mobile phase to a known concentration (e.g., 10 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

System: HPLC with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 65:35 v/v)[15].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample extracts.

-

Identify the peaks for artemisinin and Arteannuin B by comparing retention times with the standards.

-

Quantify the amount of each compound in the sample by interpolating its peak area from the calibration curve.

-

Protocol: In Vitro Analysis of NF-κB Inhibition

This protocol outlines a method to assess the anti-inflammatory activity of Arteannuin B by measuring its effect on NF-κB signaling in macrophages, based on the methodology described by Wang et al. (2023)[3].

Objective: To determine if Arteannuin B inhibits the activation of NF-κB and the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture murine macrophages (e.g., RAW264.7 cell line) in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

-

Treatment:

-

Pre-treat the cells with various concentrations of Arteannuin B (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for protein analysis, 24 hours for cytokine analysis). Include an unstimulated control group.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

NF-κB Activation Analysis (Western Blot):

-

After 30 minutes of LPS stimulation, wash the cells with cold PBS and lyse them to extract total protein or nuclear/cytoplasmic fractions.

-

Determine protein concentration using a BCA assay.

-

Separate proteins (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of the NF-κB p65 subunit (p-p65). Use an antibody for total p65 or a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Compare the levels of secreted TNF-α and phosphorylated p65 in the Arteannuin B-treated groups to the LPS-only group. A significant reduction indicates inhibitory activity.

Conclusion and Future Directions

The foundational differences between artemisinin and this compound (and its precursor, Arteannuin B) are profound. Artemisinin's therapeutic action is a product of its unique endoperoxide bridge and subsequent generation of widespread oxidative stress. In contrast, Arteannuin B operates as a specific, non-oxidative modulator of inflammation by targeting the UBE2D3-NF-κB signaling axis.

For researchers and drug development professionals, these distinctions are critical:

-

Distinct Therapeutic Applications: While artemisinin remains a vital antimalarial, Arteannuin B presents a promising scaffold for developing novel anti-inflammatory drugs for conditions driven by NF-κB dysregulation, such as inflammatory bowel disease or rheumatoid arthritis[3].

-

Synergistic Potential: The ability of Arteannuin B to synergize with artemisinin and alter its pharmacokinetics suggests that combination therapies using multiple compounds from A. annua could be a powerful strategy to enhance efficacy and combat drug resistance[5][14].

-

Oncological Relevance: Both compounds show anticancer activity, but likely through different mechanisms. Further investigation into Arteannuin B's ability to sensitize tumors to conventional chemotherapies like cisplatin warrants exploration[11].

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Artesunate? [synapse.patsnap.com]

- 5. malariaworld.org [malariaworld.org]

- 6. mdpi.com [mdpi.com]

- 7. Syk Kinase Inhibitors Synergize with Artemisinins by Enhancing Oxidative Stress in Plasmodium falciparum-Parasitized Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Cytotoxicity of Artemisinin and Cisplatin and Their Interactions with Chlorogenic Acids in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sryahwapublications.com [sryahwapublications.com]

- 11. worldscientific.com [worldscientific.com]

- 12. maxapress.com [maxapress.com]

- 13. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of arteannuin B, arteannuic acid and scopoletin on pharmacokinetics of artemisinin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Data on cytotoxic activity of an Artemisia annua herbal preparation and validation of the quantification method for active ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroarteannuin B: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroarteannuin B is a significant sesquiterpenoid lactone found in Artemisia annua, a plant renowned for producing the potent antimalarial compound, artemisinin. While often considered a byproduct or precursor in the artemisinin biosynthetic pathway, this compound itself exhibits noteworthy biological activities, including potential anti-inflammatory and antitumor effects. This technical guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analytical methodologies for this compound, aimed at facilitating further research and development.

Natural Sources and Abundance

The primary and exclusive natural source of this compound is the annual herbaceous plant, Artemisia annua L., belonging to the Asteraceae family.[1] This plant is cultivated globally, with significant populations in Asia, Europe, and North America.[1] The concentration of this compound within Artemisia annua is highly variable and influenced by geographical location, environmental factors, and the specific plant chemotype.

Research indicates a strong correlation between geographical origin and the relative abundance of this compound and artemisinin. Notably, Artemisia annua populations in northern China tend to have higher concentrations of arteannuin B and its precursor, artemisinic acid, while those in southern China are often richer in artemisinin.[2][3]

Quantitative Abundance of this compound

The following table summarizes the reported concentrations of this compound in Artemisia annua.

| Plant Material | Geographical Origin | Analytical Method | This compound Concentration (mg/g dry weight) | Reference |

| Artemisia annua | 15 regions in China | UPLC-PDA | 0.4597 - 8.593 | [4] |

| Artemisia annua (Luxembourg variety) | Not Specified | Not Specified | High (ten times more than artemisinin) | [5] |

| Artemisia annua (Hybrid propagated in Africa) | Not Specified | Not Specified | Undetectable | [5] |

Biosynthesis of this compound

This compound is a key intermediate in the complex biosynthetic pathway of sesquiterpenoids in Artemisia annua. Its formation is intricately linked to the biosynthesis of artemisinin. The pathway originates from the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The key steps leading to this compound are as follows:

-

Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are converted to the C15 precursor, farnesyl pyrophosphate (FPP), by FPP synthase (FPS).

-

Amorpha-4,11-diene Synthesis: Amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP to form amorpha-4,11-diene.

-

Oxidation to Artemisinic Acid: The cytochrome P450 monooxygenase CYP71AV1, in conjunction with cytochrome P450 reductase (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[6]

-

Formation of an Intermediate: Artemisinic aldehyde stands at a crucial branch point. It can be either reduced by artemisinic aldehyde Δ11(13)-reductase (DBR2) to dihydroartemisinic aldehyde (leading to artemisinin) or oxidized to artemisinic acid.[6]

-

Conversion to this compound: While the precise enzymatic steps are not fully elucidated, it is understood that artemisinic acid serves as the precursor to arteannuin B.[6] this compound is structurally related to other sesquiterpenes like epi-deoxyarteannuin B and is proposed to be biogenetically related to dihydroartemisinic acid.[7]

Biosynthetic Pathway Diagram

Experimental Protocols

Extraction of this compound from Artemisia annua

This protocol is based on a general method for the extraction of sesquiterpenes from Artemisia annua.

Objective: To extract this compound and other sesquiterpenoids from the dried aerial parts of Artemisia annua.

Materials and Reagents:

-

Dried and powdered aerial parts of Artemisia annua

-

Methanol (analytical grade)

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Volumetric flasks

Procedure:

-

Weigh 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.

-

Add 20 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper into a collection flask.

-

Repeat the extraction process (steps 2-4) on the plant residue one more time to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Dissolve the dried extract in a known volume of methanol for subsequent analysis.

Quantification of this compound by UPLC-PDA

This protocol outlines a method for the simultaneous quantification of this compound and other sesquiterpenes using Ultra-Performance Liquid Chromatography with a Photodiode Array detector.[4]

Objective: To accurately quantify the concentration of this compound in an extract of Artemisia annua.

Instrumentation and Conditions:

-

UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

-

Elution: Isocratic or gradient elution, optimized for the separation of sesquiterpenes. A typical run time is within 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2 µL.

-

PDA Detection: Wavelength for quantification of Arteannuin B is 206 nm.[4]

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Filter the methanolic extract of Artemisia annua through a 0.22 µm syringe filter prior to injection.

-

Chromatographic Analysis: Inject the prepared standards and samples into the UPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Diagram

Conclusion

This compound is a naturally occurring sesquiterpenoid with significant biological potential, primarily sourced from Artemisia annua. Its abundance is subject to geographical and genetic variability. Understanding its biosynthesis and employing robust analytical methods for its extraction and quantification are crucial for advancing research into its therapeutic applications. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers in the field of natural product chemistry and drug development.

References

- 1. Artemisia annua, a Traditional Plant Brought to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in chemical constituents of Artemisia annua L from different geographical regions in China | PLOS One [journals.plos.org]

- 3. Differences in chemical constituents of Artemisia annua L from different geographical regions in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L. by an Accurate and Rapid UPLC–PDA Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. Insights into Heterologous Biosynthesis of Arteannuin B and Artemisinin in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Stage Therapeutic Potential of Dihydroartemisinin

Abstract: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of global antimalarial therapy.[1] However, a substantial body of early-stage research has illuminated its therapeutic potential far beyond parasitic diseases. Accumulating preclinical evidence reveals potent anti-inflammatory, anticancer, and neuroprotective activities, positioning DHA as a promising candidate for drug development in these areas. This technical guide provides an in-depth review of the core preclinical findings, focusing on the molecular mechanisms, quantitative efficacy data, and key experimental protocols. It summarizes the effects of DHA on critical signaling pathways—including NF-κB, JAK/STAT, and PI3K/AKT—and presents its activity in various in vitro and in vivo models of rheumatoid arthritis, cancer, and neurodegeneration. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific basis for the expanding therapeutic profile of Dihydroartemisinin.

Introduction and Nomenclature

Artemisinin and its derivatives are a class of sesquiterpene lactone drugs renowned for their ability to combat malaria.[2] The most active metabolite of these compounds is Dihydroartemisinin (DHA), also known as artenimol.[2][3] Its proposed mechanism of action involves an iron-mediated cleavage of its endoperoxide bridge, which generates a cascade of reactive oxygen species (ROS) and free radicals.[4][5] This oxidative stress damages essential macromolecules within the malaria parasite, leading to its demise.[4][5]

Recent research has demonstrated that this mechanism is not exclusive to parasites. The high metabolic rate and iron content of cancer cells, as well as the involvement of oxidative stress in inflammatory and neurodegenerative diseases, have made DHA a subject of intense investigation for new therapeutic applications.[2][4]

It is important to distinguish Dihydroartemisinin (DHA) from Dihydroarteannuin B (DATB). While both are derived from compounds found in the plant Artemisia annua, they have different precursors and distinct biological activities. DATB is a derivative of Arteannuin B (ATB) and, in studies, has been shown to lack the potent anti-inflammatory, NF-κB-inhibiting activity of its parent compound, ATB.[6] The vast majority of preclinical research into the broader therapeutic applications of "dihydro-arteannuins" has focused on Dihydroartemisinin (DHA). Therefore, this guide will focus exclusively on the findings related to DHA.

Anti-Inflammatory and Immunosuppressive Properties

DHA has demonstrated significant anti-inflammatory and immunomodulatory effects across a range of autoimmune and inflammatory disease models. Its mechanisms are multifaceted, involving the suppression of pro-inflammatory cytokines and the modulation of key immune cell signaling pathways.

Mechanisms of Action

DHA exerts its anti-inflammatory effects by targeting several critical signaling cascades within immune cells.

-

Inhibition of the NF-κB Pathway: A central mechanism of DHA's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. In models of lupus, DHA was found to inhibit the degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[7] This blockade effectively reduces the production of the pro-inflammatory cytokine TNF-α.[7][8] This effect has been observed in various inflammatory models, including radiation-induced lung injury where DHA attenuates the cGAS/STING/NF-κB pathway.[9]

-

Modulation of B-Cell Activation: In a model of collagen-induced arthritis (CIA), DHA was shown to ameliorate disease by inhibiting B-cell activation.[1] It achieves this by upregulating the inhibitory FcγRIIb receptor and its downstream signaling molecules, Lyn and SHP-1.[1][10] This activation of the FcγRIIb/Lyn/SHP-1 pathway leads to reduced B-cell proliferation and activation, and promotes apoptosis.[1][10]

-

Inhibition of JAK/STAT and NLRP3 Pathways: Further studies in arthritis models revealed that DHA can inhibit the JAK3/STAT3 signaling pathway.[11] This leads to a downstream reduction in the expression of NLRP3, a key component of the inflammasome responsible for processing pro-inflammatory cytokines like IL-1β.[11] In models of pulmonary fibrosis, DHA was also found to suppress the JAK2/STAT3 pathway.[12]

In Vitro and In Vivo Efficacy

DHA has demonstrated dose-dependent anti-inflammatory effects in both cell-based assays and animal models.

| Model System | Compound | Concentration / Dose | Effect | Reference |

| LPS-stimulated RAW264.7 Macrophages | Dihydroartemisinin | 12.5 - 100 µM | Significant inhibition of TNF-α, IL-6, and NO release. | [13] |

| Collagen-Induced Arthritis (CIA) Mice | Dihydroartemisinin | Not specified | Reduced joint edema, decreased IL-6 and TNF-α expression. | [1] |

| BXSB Mice (Lupus Model) | Dihydroartemisinin | Not specified | Reduced TNF-α production in sera and peritoneal macrophages. | [7] |

| THP-1 derived Macrophages | Dihydroartemisinin | 0.1, 0.2, 0.4 µM | Reduced IL-1β release and NLRP3 expression. | [11] |

| Human Burkitt B lymphoma cells (ST486) | Dihydroartemisinin | 250, 500, 1000 ng/mL | Inhibited proliferation and promoted apoptosis. | [1][10] |

Key Experimental Methodologies

The anti-inflammatory potential of DHA has been assessed using a variety of standard preclinical models and assays.

-

Animal Models:

-

Collagen-Induced Arthritis (CIA): DBA/1J mice are immunized with bovine type II collagen to induce an autoimmune arthritis that mimics human rheumatoid arthritis. Disease progression is monitored by measuring paw edema and scoring joint inflammation.[1][11]

-